2-(3-Methoxyphenoxy)tetrahydro-2H-pyran
Description
2-(3-Methoxyphenoxy)tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a 3-methoxyphenoxy substituent at the 2-position of the pyran ring. The compound belongs to a class of ether-protected alcohols, where the tetrahydropyran (THP) group acts as a protecting group for hydroxyl functionalities in organic synthesis.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H16O3/c1-13-10-5-4-6-11(9-10)15-12-7-2-3-8-14-12/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI Key |
CDCGIKFRFDSEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity
Research has highlighted the efficacy of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran analogs against parasitic diseases. For instance, one study demonstrated that derivatives of this compound exhibited significant growth inhibition against the intracellular form of Trypanosoma cruzi, the causative agent of Chagas disease. The synthesis involved coupling with phenolic compounds, leading to derivatives that showed promising antiparasitic activity .
Antimicrobial Properties
Another application of this compound is in the development of antimicrobial agents. Compounds derived from similar structures have been evaluated for their inhibitory effects on various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. These studies suggest that modifications to the methoxy group can enhance antimicrobial potency .
Biological Evaluation
Synthesis and Biological Testing
The synthesis of this compound derivatives typically involves multi-step procedures, including Williamson ether synthesis and subsequent functional group transformations. Biological evaluations often include assays to assess cytotoxicity and specificity against target pathogens.
Case Study: Antiparasitic Agents
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituent differences:
*Calculated based on molecular formula.
Key Observations :
Key Findings :
Physicochemical Properties
*Calculated using XLogP3 (PubChem).
Notable Trends:
- Hydrophobicity: Aromatic substituents (e.g., 4-methylphenoxy) increase LogP values, enhancing lipid solubility for drug delivery applications .
- Thermal Stability : High evaporation enthalpy (ΔvapH°) values correlate with low volatility, making THP ethers suitable for high-temperature reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis of tetrahydropyran derivatives, as demonstrated in the oligomerization of substituted alcohols and aldehydes . Prins cyclization using benzaldehyde dimethyl acetal and silane under acidic conditions is another viable route for structurally similar tetrahydropyrans, requiring temperature control (~0–25°C) and catalysts like BF₃·OEt₂ for optimal yields . Reaction optimization involves adjusting solvent polarity (e.g., dry DMSO or THF), stoichiometry of reagents (e.g., KOH as a base), and purification via silica gel chromatography .
Q. How can NMR and MS data be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include methoxy group protons (~δ 3.7–3.8 ppm) and aromatic protons from the 3-methoxyphenoxy moiety (δ 6.5–7.2 ppm). Coupling constants (e.g., J = 2–10 Hz) help confirm stereochemistry and substituent positions .
- MS : Electron ionization (EI) and chemical ionization (CI) spectra show molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with tetrahydropyran ring cleavage and methoxy group loss .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Eye/Skin Protection : Use gloves, goggles, and lab coats. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Use CO₂ or dry powder extinguishers for fires involving organic solvents .
- Waste Disposal : Segregate waste and consult local regulations for disposal of halogenated or aromatic byproducts .
Q. How can reaction yields be improved for tetrahydropyran derivatives?
- Methodology :
- Catalyst Screening : Copper(II) complexes with chiral bisphosphine ligands enhance diastereoselectivity (>80% de) .
- Solvent Optimization : Anhydrous solvents (e.g., THF) minimize side reactions.
- Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates in Grignard or organometallic reactions .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of chiral this compound derivatives?
- Methodology : Chiral auxiliaries or catalysts are critical. For example, enantiopure epoxides (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) can be synthesized using Allenylmagnesium bromide and purified via column chromatography (>97% purity) . Asymmetric Prins cyclization with Lewis acids (e.g., Fe/Co catalysts) may also induce stereocontrol in ring-forming steps .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodology : It serves as a precursor for glycosidase inhibitors or antiviral agents. For instance, derivatives like 3,4,5-tris(benzyloxy)tetrahydropyrans are used to synthesize carbohydrate-based drugs targeting metabolic disorders . Functionalization at the methoxy or phenoxy groups enables coupling with bioactive moieties (e.g., via Suzuki-Miyaura cross-coupling) .
Q. What strategies resolve contradictions in spectral data interpretation for complex derivatives?
- Methodology :
- 2D NMR : HSQC and HMBC correlations clarify ambiguous ¹H/¹³C assignments, especially for overlapping signals in the tetrahydropyran ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify proposed structures .
Q. How can mechanistic studies elucidate the reactivity of this compound in ring-opening reactions?
- Methodology :
- Kinetic Analysis : Monitor reactions via in-situ IR or HPLC to identify intermediates.
- Isotope Labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation during acid-catalyzed hydrolysis .
- Theoretical Studies : Transition state modeling (e.g., Gaussian) reveals energy barriers for nucleophilic attacks at the pyran oxygen .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Continuous Flow Systems : Improve heat/mass transfer for Prins cyclization, reducing byproducts .
- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
